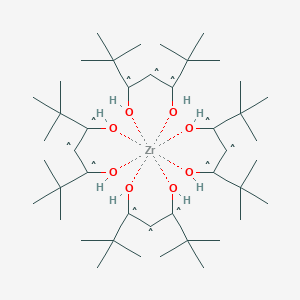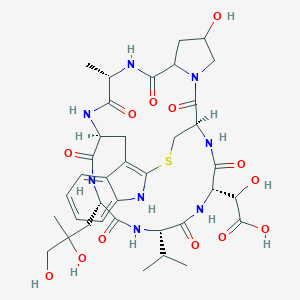
Methanesulfonyl Chloride-d3
概要
説明
TD-1211, also known as Axelopran, is a peripherally restricted opioid receptor antagonist. It is primarily used for the treatment of opioid-induced constipation. This compound selectively binds to opioid receptors in the gastrointestinal tract, thereby alleviating constipation without affecting the central nervous system’s analgesic effects .
準備方法
合成経路と反応条件: TD-1211の合成は、中間体の生成を含む複数のステップを伴います。重要なステップの1つは、シクロヘキシルメチルブロミドとエタノールアミンを反応させて2-(シクロヘキシルメチルアミノ)エタノールを生成することです。 この中間体は、次にジ-tert-ブチルジカルボネートと反応して、シクロヘキシルメチル-(2-ヒドロキシエチル)カルバミン酸tert-ブチルエステルを生成します .
工業生産方法: TD-1211の工業生産には、高収率と高純度を確保するための最適化された合成経路が用いられています。 このプロセスには、精製のための高速液体クロマトグラフィー(HPLC)と特性評価のための質量分析法の使用が含まれます .
化学反応の分析
反応の種類: TD-1211は、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去を伴います。
置換: 他の原子または原子群を1つの原子または原子群で置き換えることを伴います。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。
置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応ではケトンまたはカルボン酸が生成され、還元反応ではアルコールが生成される場合があります .
4. 科学研究への応用
TD-1211は、以下を含むいくつかの科学研究への応用があります。
化学: オピオイド受容体相互作用を研究するためのモデル化合物として使用されます。
生物学: 胃腸運動性とオピオイド受容体結合への影響が調査されています。
医学: オピオイド誘発性便秘の治療のための臨床試験で使用されています。
科学的研究の応用
TD-1211 has several scientific research applications, including:
Chemistry: Used as a model compound to study opioid receptor interactions.
Biology: Investigated for its effects on gastrointestinal motility and opioid receptor binding.
Medicine: Used in clinical trials for the treatment of opioid-induced constipation.
Industry: Employed in the development of new opioid receptor antagonists .
作用機序
TD-1211は、胃腸管のオピオイド受容体に選択的に結合することによってその効果を発揮します。この結合により、オピオイドがこれらの受容体と相互作用することができなくなり、中枢神経系に影響を与えることなく便秘を緩和します。 分子標的は、ヒト組換えμおよびδ受容体と、モルモットκ受容体を含みます .
類似化合物:
メチルナルトレキソン: 別の末梢選択的オピオイド受容体拮抗薬。
アルビモパン: μ受容体に選択的であり、術後イレウスに使用されます。
ナロキセゴル: オピオイド誘発性便秘に用いられ、作用機序が類似しています。
比較: TD-1211は、複数のオピオイド受容体(μ、δ、およびκ)に対する高親和性と、末梢に限定された作用により、中枢神経系の副作用を最小限に抑える点で独自性があります。 メチルナルトレキソンは皮下投与が必要ですが、TD-1211は経口吸収されます .
類似化合物との比較
Methylnaltrexone: Another peripherally selective opioid receptor antagonist.
Alvimopan: Selective for μ receptors and used for postoperative ileus.
Naloxegol: Used for opioid-induced constipation with a similar mechanism of action.
Comparison: TD-1211 is unique in its high affinity for multiple opioid receptors (μ, δ, and κ) and its peripherally restricted action, which minimizes central nervous system side effects. Unlike methylnaltrexone, which requires subcutaneous dosing, TD-1211 is orally absorbed .
特性
IUPAC Name |
trideuteriomethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARBMVPHQWIHKH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464280 | |
| Record name | Methane-d3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35668-13-4 | |
| Record name | Methane-d3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35668-13-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described for Methanesulfonyl Chloride-d3?
A1: The paper describes a convenient method for synthesizing this compound using readily available Dimethyl Sulfoxide-d6 as a starting material. This method utilizes both anhydrous and aqueous chlorination steps and achieves a 52% yield of the desired product . Interestingly, the researchers also identified Trichloromethyl methyl sulfide (-d3) as an intermediate in this reaction .
Q2: What spectroscopic data is available for this compound?
A2: While the provided abstract for does not detail the specific spectroscopic data, it indicates that vibrational spectra were studied for both Methanesulfonyl Chloride and its deuterated analogue, this compound . This suggests that information regarding infrared (IR) and Raman spectra, which are commonly used to characterize vibrational modes of molecules, is likely available in the full text of the paper.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















